![molecular formula C16H14N2O3 B14615661 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate CAS No. 59727-38-7](/img/structure/B14615661.png)
4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate is a synthetic organic compound characterized by its unique structural features It belongs to the class of azoxy compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate typically involves the reaction of 4-methylphenylhydrazine with 4-nitrophenyl prop-2-enoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under controlled temperature and pressure conditions to ensure the formation of the desired azoxy compound. The reaction mechanism involves the reduction of the nitro group to an azoxy group, followed by the coupling of the resulting intermediate with the prop-2-enoate moiety.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azoxy compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell cycle regulation. The compound’s ability to interact with nucleophiles also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Picoxystrobin: An enoate ester with similar structural features, used as a fungicide.
Flupyroxystrobin: Another methoxyacrylate compound with applications in agriculture.
Uniqueness
4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate is unique due to its azoxy group, which imparts distinct chemical and biological properties. Unlike picoxystrobin and flupyroxystrobin, which are primarily used as fungicides, this compound has broader applications in scientific research and industrial processes.
Propiedades
Número CAS |
59727-38-7 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(4-methylphenyl)-oxido-(4-prop-2-enoyloxyphenyl)iminoazanium |
InChI |
InChI=1S/C16H14N2O3/c1-3-16(19)21-15-10-6-13(7-11-15)17-18(20)14-8-4-12(2)5-9-14/h3-11H,1H2,2H3 |
Clave InChI |
WMGIQGKSGFFMDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC(=O)C=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
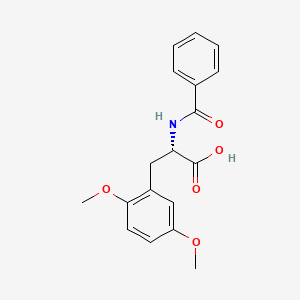
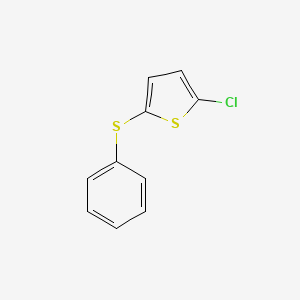
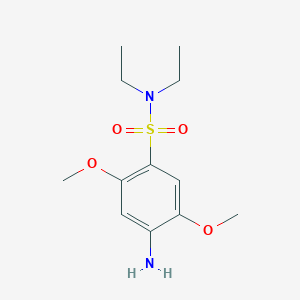
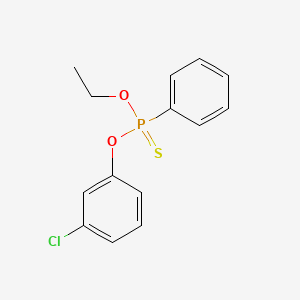
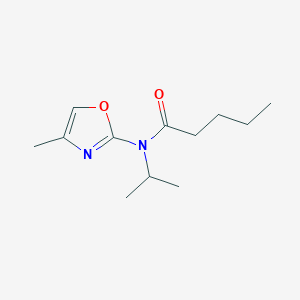
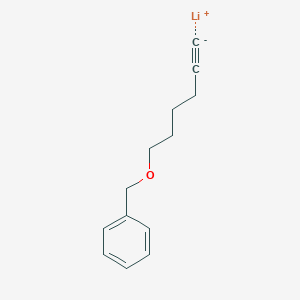
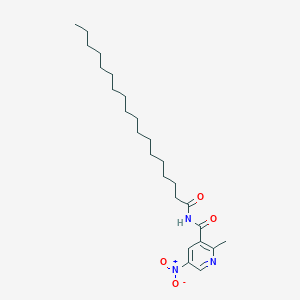

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
